molecular formula C9H16N2S B13518689 (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine

Cat. No.: B13518689
M. Wt: 184.30 g/mol
InChI Key: HYIUVSRGQFZTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine typically involves the reaction of 2-chloromethyl-1,3-thiazole with 2,2-dimethylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts is being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential use in developing new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can interact with cellular pathways involved in inflammation and cancer, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a 2,2-dimethylpropyl group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C9H16N2S

Molecular Weight

184.30 g/mol

IUPAC Name

2,2-dimethyl-N-(1,3-thiazol-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H16N2S/c1-9(2,3)7-10-6-8-11-4-5-12-8/h4-5,10H,6-7H2,1-3H3

InChI Key

HYIUVSRGQFZTPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCC1=NC=CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.